molecular formula C20H24N2O2 B5831464 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylbenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylbenzyl)piperazine

Cat. No.: B5831464
M. Wt: 324.4 g/mol
InChI Key: ACFYXKKOCHLEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylbenzyl)piperazine is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.183778013 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structures and Intermolecular Interactions

  • Study on Molecular Conformations : Research on 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines reveals that these compounds, despite having similar molecular structures, exhibit different intermolecular interactions. Specifically, while the 3-fluorobenzoyl analog forms hydrogen bonds resulting in a three-dimensional structure, the 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogs lack such hydrogen bonding (Mahesha et al., 2019).

Crystallography and Conformational Analysis

  • Crystal Structure Analysis : The hydrated salt form of 1-piperonylpiperazinium 4-nitrobenzoate, a derivative of 1-(1,3-benzodioxol-5-ylmethyl)piperazine, was studied, revealing insights into its crystal structure and the conformation of the piperazinium ring (Kavitha et al., 2014).

Potential Antimalarial Agents

  • Antimalarial Activity Research : Certain derivatives of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine, which are structurally related to 1-(1,3-benzodioxol-5-ylmethyl)piperazine, have been identified as potential anti-malarial agents. The study highlighted the significance of specific functional groups for antimalarial activity (Cunico et al., 2009).

Biological Activities in Novel Compounds

  • Biological Activity of Piperazine Derivatives : A study on 1,3,4-thiadiazole amide compounds containing piperazine revealed that certain derivatives exhibited inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their potential use in biological applications (Xia, 2015).

Applications in Receptor Binding Assays

  • Receptor Affinity Studies : Research into pyrazolo[1,5-α]pyridines containing piperazine (related to 1-(1,3-benzodioxol-5-ylmethyl)piperazine) showed their potential as ligands for dopamine receptors, indicating applications in neurological studies (Guca, 2014).

Applications in Antipsychotic Medication

  • Antipsychotic Drug Research : A study of the crystal structure of a piperonyl analogue of clozapine, which shares structural similarities with 1-(1,3-benzodioxol-5-ylmethyl)piperazine, provided insights into the compound's conformation, relevant to its role as an antipsychotic (Capuano et al., 2000).

Antimicrobial Activities

  • Synthesis of Antimicrobial Agents : The synthesis of 1,4-disubstituted 1,2,3-triazole derivatives, which include piperazine structures similar to 1-(1,3-benzodioxol-5-ylmethyl)piperazine, showed moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).

Organotin(IV) Derivatives and Biological Activities

  • Organotin(IV) Derivative Study : Research on organotin(IV) derivatives incorporating 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate revealed significant antibacterial, antifungal, and cytotoxic activities, suggesting potential applications in medicinal chemistry (Shaheen et al., 2018).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)13-21-8-10-22(11-9-21)14-18-6-7-19-20(12-18)24-15-23-19/h2-7,12H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFYXKKOCHLEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.